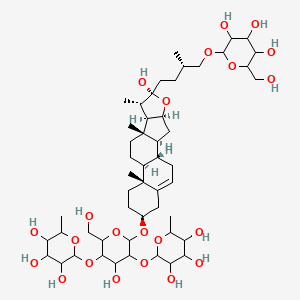
Protoneodioscin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Protoneodioscin” is a highly complex organic molecule. It features multiple hydroxyl groups, cyclic structures, and stereocenters, indicating its potential biological activity and complexity in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common methods might include:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry.
Coupling Reactions: Using reagents like DCC (dicyclohexylcarbodiimide) for esterification or amide bond formation.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic steps for scale-up, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction of any ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) or Swern oxidation.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Using reagents like TsCl (Tosyl chloride) for converting hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: As a building block for the synthesis of other complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its complex structure.
Biological Activity: Investigation of its effects on cellular processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Applications: Exploring its potential therapeutic effects in various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Biotechnology: Application in biotechnological processes.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, such complex molecules can interact with multiple molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.
Comparación Con Compuestos Similares
Similar Compounds
Other Polyhydroxylated Compounds: Compounds with multiple hydroxyl groups, such as sugars and sugar alcohols.
Complex Natural Products: Similar to complex natural products like steroids and terpenes.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, stereochemistry, and cyclic structures, which may confer unique biological activities and synthetic challenges.
Propiedades
Fórmula molecular |
C51H84O22 |
|---|---|
Peso molecular |
1049.2 g/mol |
Nombre IUPAC |
2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21-,22?,23?,25-,26+,27-,28-,29-,30?,31?,32-,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1 |
Clave InChI |
LVTJOONKWUXEFR-ZKTFDPTGSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)COC9C(C(C(C(O9)CO)O)O)O)O |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Sinónimos |
NSC-698789 NSC698789 protoneodioscin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



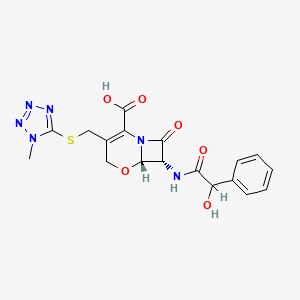
![1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B1236481.png)
![(1R,2R,4R,6S,7S,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1236482.png)
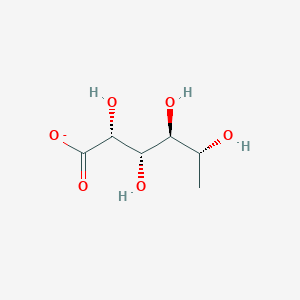
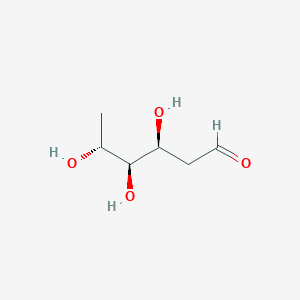
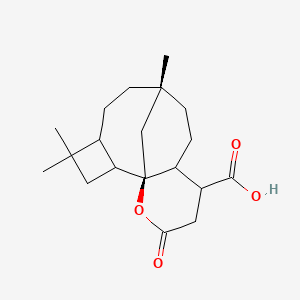
![17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1236488.png)
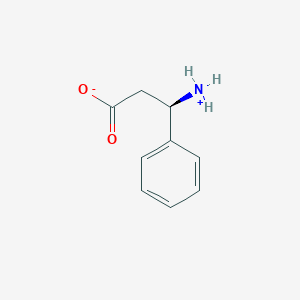
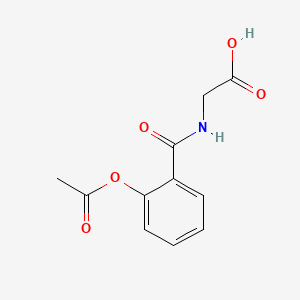

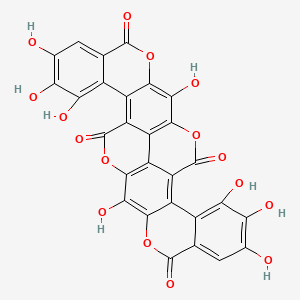
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)

